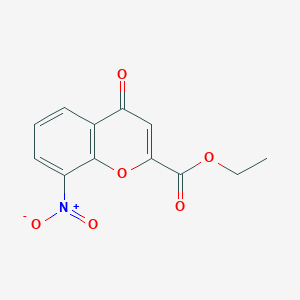

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Overview

Description

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a chemical compound with the molecular formula C12H9NO6 . It has a molecular weight of 263.20300 . The compound is also known by several synonyms, including ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate and 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran .

Synthesis Analysis

The synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate involves several steps. The synthetic route includes the use of ethanol (CAS#:64-17-5), diethyl sulfate (CAS#:64-67-5), and 8-nitro-4-oxo-4 (CAS#:607355-53-3) as precursors . The synthesis process is documented in a patent by Sumitomo Chemical Company, Limited; ONO PHARMACEUTICAL CO., LTD .Molecular Structure Analysis

The molecular structure of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact mass of the molecule is 263.04300 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate include a molecular weight of 263.20300 and a molecular formula of C12H9NO6 . The exact mass is 263.04300 . The compound’s density, boiling point, melting point, and flash point are not available .Scientific Research Applications

- Anticancer Potential : Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies aim to optimize its efficacy and safety for potential drug development .

- Anti-Inflammatory Properties : The compound’s structure suggests anti-inflammatory potential. Scientists explore its role in modulating inflammatory pathways, which could lead to novel anti-inflammatory agents .

- Fluorescent Properties : Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate absorbs UV light and emits fluorescence. Researchers study its photophysical behavior, including quantum yield, lifetime, and solvatochromism. Applications range from fluorescent probes to optoelectronic devices .

- Organic Semiconductors : Due to its π-conjugated system, this compound is investigated as a potential organic semiconductor. Researchers explore its charge transport properties, stability, and applications in organic field-effect transistors (OFETs) and solar cells .

- Building Block for Heterocyclic Synthesis : Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate serves as a versatile building block in heterocyclic chemistry. It participates in various cyclization reactions to form structurally diverse compounds .

- Enzyme Inhibition : Researchers investigate its potential as an enzyme inhibitor. By targeting specific enzymes, it may play a role in disease management or drug design .

- Antioxidant Activity : Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate’s antioxidant properties are explored, as antioxidants play a crucial role in cellular health and disease prevention .

- Degradation and Environmental Fate : Understanding its degradation pathways and environmental persistence is essential. Researchers study its behavior in soil, water, and air, considering its potential impact on ecosystems .

Medicinal Chemistry and Drug Development

Photophysics and Photochemistry

Materials Science and Organic Electronics

Synthetic Methodology

Biological Studies

Environmental Chemistry

properties

IUPAC Name |

ethyl 8-nitro-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-12(15)10-6-9(14)7-4-3-5-8(13(16)17)11(7)19-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECOLABOBGRIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435404 | |

| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate | |

CAS RN |

110683-75-5 | |

| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester](/img/structure/B3045549.png)

![5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline](/img/structure/B3045552.png)